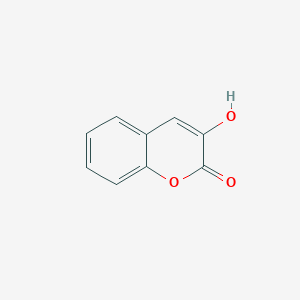

3-Hydroxycoumarin

描述

3-Hydroxycoumarin has been reported in Laggera pterodonta, Petchia erythrocarpa, and other organisms with data available.

Photoprotective from sea urchin gametes and embryonic cells; structure in first source

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKVTPMWOKAVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239863 | |

| Record name | 3-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3 Hydroxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

939-19-5 | |

| Record name | 3-Hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQX0CMD9PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3 Hydroxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxycoumarin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycoumarin, a naturally occurring phenolic compound belonging to the benzopyrone family, has garnered significant attention in the scientific community for its diverse chemical reactivity and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound, with a focus on experimental details and underlying mechanisms.

Chemical Structure and Identification

This compound (IUPAC name: 3-hydroxychromen-2-one) is characterized by a benzene ring fused to an α-pyrone ring, with a hydroxyl group substituted at the C3 position. This hydroxyl group imparts acidic properties to the molecule and is crucial for its chemical reactivity and biological functions. The molecule can exist in tautomeric keto-enol forms.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-hydroxychromen-2-one |

| CAS Number | 939-19-5 |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| InChI | InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H |

| SMILES | O=C1OC2=CC=CC=C2C=C1O |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Melting Point | 153-157 °C | [1][2] |

| Boiling Point | Not experimentally determined | [3] |

| Water Solubility (predicted) | 2.23 g/L | [4] |

| pKa (strongest acidic, predicted) | 9.8 | [4] |

| LogP (predicted) | 1.09 | [4] |

| Appearance | Solid | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a common method involving the condensation of a salicylaldehyde derivative with an N-acetylglycine.[4]

Experimental Protocol: Synthesis from Salicylaldehyde and N-Acetylglycine

This protocol is adapted from the method proposed by Trivedi and Sethna.[4]

Materials:

-

Salicylaldehyde

-

N-Acetylglycine

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Ethanol

-

3N Hydrochloric Acid

Procedure:

-

An equimolar mixture of salicylaldehyde and N-acetylglycine is heated for 1 hour in the presence of 1 equivalent of anhydrous sodium acetate and 2 equivalents of acetic anhydride.[4]

-

The intermediate product, 3-acetamidocoumarin, is then dissolved in a minimal amount of alcohol.

-

The solution is heated under reflux with 3N hydrochloric acid for 3 to 4 hours.[4]

-

This compound is isolated by cooling the reaction mixture, leading to its precipitation.[4]

The logical workflow for this synthesis is depicted in the following diagram.

Biological Activities and Potential Therapeutic Applications

This compound exhibits a wide array of biological activities, making it a molecule of interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. Its antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol provides a general procedure for assessing the antioxidant activity of this compound.[6]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: A stock solution of DPPH in methanol (typically 0.1 mM) is prepared and its absorbance at 517 nm is adjusted to be around 1.0.[6]

-

Reaction mixture: A solution of this compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[6]

-

Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

Enzyme Inhibition

This compound has been shown to inhibit several enzymes, including 15-lipoxygenase (15-LOX-1) and tyrosinase.

15-LOX-1 is an enzyme implicated in inflammation and certain cancers. This compound acts as a redox inhibitor of human 15-LOX-1.[7][8]

This protocol is based on a common method for assessing 15-LOX inhibition.[2]

Materials:

-

This compound

-

15-Lipoxygenase from soybean ("Lipoxidase")

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Enzyme and inhibitor pre-incubation: The 15-lipoxygenase enzyme solution is incubated with a solution of this compound (dissolved in DMSO) for a short period (e.g., 5 minutes) at room temperature.[2]

-

Reaction initiation: The enzymatic reaction is initiated by adding the substrate, linoleic acid.

-

Measurement: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time.[2]

-

Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Induction of Apoptosis in Cancer Cells

Several studies have indicated that coumarin derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. This process is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. While research on 7-hydroxycoumarin has shown clear induction of caspase-3 activation, the specific pathways for this compound are still under active investigation.[9][10] It is hypothesized that this compound may also induce apoptosis through the intrinsic (mitochondrial) pathway.

The proposed general mechanism involves the following steps:

-

This compound treatment leads to mitochondrial membrane potential depolarization.

-

This triggers the release of cytochrome c from the mitochondria into the cytosol.

-

Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.

-

Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

A simplified representation of this proposed apoptotic pathway is shown below.

Conclusion

This compound is a versatile molecule with a rich chemistry and a promising profile of biological activities. Its antioxidant and enzyme-inhibitory properties, coupled with its potential to induce apoptosis in cancer cells, make it a valuable lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly in relation to specific signaling pathways, and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. 3-ヒドロキシクマリン | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound this compound (FDB022869) - FooDB [foodb.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C9H6O3 | CID 13650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. A novel class of human 15-LOX-1 inhibitors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxycoumarin (also known as 3-hydroxy-2H-1-benzopyran-2-one), a naturally occurring derivative of coumarin with significant interest in medicinal chemistry and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.35 | s | - |

| H-5 | 7.62 | d | 7.9 |

| H-6 | 7.32 | t | 7.6 |

| H-7 | 7.58 | t | 7.8 |

| H-8 | 7.38 | d | 8.1 |

| 3-OH | 9.85 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for this compound in DMSO-d₆ are detailed below.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 157.3 |

| C-3 | 141.8 |

| C-4 | 118.9 |

| C-4a | 120.2 |

| C-5 | 129.5 |

| C-6 | 124.6 |

| C-7 | 131.5 |

| C-8 | 116.5 |

| C-8a | 151.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically recorded as a solid dispersion in potassium bromide (KBr), shows characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3050-3150 | C-H stretch (aromatic) | Aromatic Ring |

| 1680-1720 | C=O stretch (lactone) | α,β-Unsaturated Lactone |

| 1550-1620 | C=C stretch (aromatic) | Aromatic Ring |

| 1000-1300 | C-O stretch | Lactone, Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like coumarins. The absorption maxima (λmax) for this compound are typically measured in a solvent such as ethanol or methanol.

| Solvent | λmax (nm) |

| Ethanol | 298, 310 |

| Methanol | 297, 309 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Scan the spectrum over a range of approximately 200-400 nm to determine the absorption maxima (λmax).

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of this compound is outlined in the following diagram.

Caption: Spectroscopic analysis workflow for this compound.

References

Tautomeric Forms of 3-Hydroxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycoumarin, a significant heterocyclic compound, exhibits keto-enol tautomerism, a phenomenon crucial to its chemical reactivity, biological activity, and spectroscopic properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, including its synthesis, structural characterization, and the factors influencing the tautomeric equilibrium. While quantitative data on the tautomeric equilibrium of this compound is limited in current literature, this guide presents analogous data from the closely related 4-hydroxycoumarin to provide a comparative framework. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound tautomers are outlined, offering a practical resource for researchers in organic chemistry, medicinal chemistry, and drug discovery.

Introduction

Coumarins and their hydroxylated derivatives are a well-established class of compounds with diverse applications in pharmaceuticals, agrochemicals, and material science.[1][2] Among these, this compound (3-hydroxy-2H-chromen-2-one) is a notable derivative recognized for its unique chemical and biological properties, including antioxidant and enzyme inhibitory activities.[1][3] A key feature of this compound is its existence as a mixture of tautomeric forms in equilibrium: the enol form (3-hydroxy-2H-chromen-2-one) and the keto form (3-hydro-2H-chromen-2,4(3H)-dione).[1][4]

The position of this equilibrium is influenced by various factors such as the solvent, temperature, and the presence of substituents. Understanding and controlling this tautomerism is critical for elucidating its mechanism of action in biological systems and for the rational design of novel this compound-based therapeutic agents.

Tautomeric Forms of this compound

This compound primarily exists in two tautomeric forms as depicted below. The equilibrium between these forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. A common and effective method involves the condensation of salicylaldehyde with N-acetylglycine.[1]

Experimental Protocol: Synthesis via Salicylaldehyde and N-Acetylglycine

This protocol is adapted from established literature procedures.[1]

Materials:

-

Salicylaldehyde

-

N-Acetylglycine

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Procedure:

-

A mixture of salicylaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (2 equivalents) in acetic anhydride (3 equivalents) is heated at reflux for 2 hours.

-

The reaction mixture is then poured into ice-water with stirring.

-

The precipitated solid, 3-acetamidocoumarin, is collected by filtration, washed with water, and dried.

-

The crude 3-acetamidocoumarin is recrystallized from ethanol.

-

The purified 3-acetamidocoumarin is suspended in a mixture of ethanol and concentrated HCl (1:1 v/v) and heated at reflux for 4-6 hours.

-

Upon cooling, this compound crystallizes out.

-

The product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Caption: Synthesis workflow for this compound.

Quantitative Analysis of Tautomeric Equilibrium

Data for 4-Hydroxycoumarin Derivatives (for Comparative Purposes)

The tautomeric equilibrium of 4-hydroxycoumarin derivatives is known to be significantly influenced by the solvent.

| Derivative | Solvent | Tautomeric Form Favored | Method | Reference |

| Warfarin | CDCl₃ | Cyclic hemiketal | NMR | [5] |

| Warfarin | CD₃OD | Cyclic hemiketal | NMR | [5] |

| Warfarin | d₆-DMSO | Cyclic hemiketal | NMR | [5] |

| 4-hydroxycoumarin | Various | Keto and Enol forms observed | Spectroscopic and Computational | [6] |

Note: This table presents data for 4-hydroxycoumarin derivatives as a reference due to the lack of specific quantitative data for this compound.

Experimental Protocols for Tautomerism Study

The following protocols are proposed for the investigation of the tautomeric equilibrium of this compound, based on established methods for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative concentrations in solution.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetonitrile-d₃) at a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The enol form is expected to show a characteristic signal for the hydroxyl proton, while the keto form will exhibit signals corresponding to the CH₂ group. The integration of these signals can be used to determine the ratio of the two tautomers.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The carbonyl carbons of the keto and enol forms will have distinct chemical shifts, providing further evidence for the presence of both tautomers.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the effect of temperature on the tautomeric equilibrium and to calculate thermodynamic parameters.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the keto and enol forms will likely have different absorption maxima.

Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of this compound in various solvents of different polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the spectra for the presence of distinct absorption bands corresponding to the keto and enol forms. Changes in the relative intensities of these bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

Fluorescence Spectroscopy

Fluorescence spectroscopy can also be employed, as the tautomers may exhibit different fluorescence properties.

Protocol:

-

Sample Preparation: Prepare very dilute solutions (e.g., 10⁻⁶ M) of this compound in a range of solvents.

-

Spectral Acquisition: Record the fluorescence excitation and emission spectra for each solution.

-

Data Analysis: Compare the emission maxima and quantum yields in different solvents to infer changes in the predominant tautomeric form.

Caption: Experimental workflow for studying this compound tautomerism.

Biological Implications and Future Directions

The tautomeric state of this compound can significantly impact its biological activity. The different forms may exhibit varied binding affinities for biological targets such as enzymes and receptors. For instance, the enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form presents two carbonyl groups as hydrogen bond acceptors. These differences in intermolecular interactions can lead to distinct pharmacological profiles.

Future research should focus on:

-

Quantitative Determination: Rigorous quantification of the tautomeric equilibrium of this compound in various solvents and biological media.

-

Biological Evaluation: Investigating the biological activities of individual tautomers, which may require synthetic strategies to "lock" the molecule in one form.

-

Computational Modeling: Employing computational methods to predict the relative stabilities of the tautomers and to model their interactions with biological targets.

Conclusion

This compound is a versatile molecule with a rich chemistry dictated by its keto-enol tautomerism. While there is a clear understanding of its existence in these two forms, a significant gap remains in the quantitative characterization of this equilibrium. This technical guide has provided a summary of the current knowledge and presented detailed, albeit inferred, experimental protocols to facilitate further research in this area. A deeper understanding of the tautomerism of this compound is essential for the advancement of its applications in medicinal chemistry and drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Overview of Recent Advances in this compound Chemistry as a Bioactive Heterocyclic Compound, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Antioxidant properties of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 3-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycoumarin (3HC), a prominent member of the coumarin family, has garnered significant attention in various scientific disciplines due to its distinctive photophysical and photochemical characteristics. Its utility as a fluorescent probe, a photosensitizer, and a scaffold for novel therapeutic agents underscores the importance of a comprehensive understanding of its behavior upon light absorption. This technical guide provides an in-depth analysis of the photophysical and photochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Data Presentation: Photophysical Properties of this compound and Its Derivatives

The photophysical properties of this compound and its derivatives are highly sensitive to the surrounding solvent environment. The following tables summarize key quantitative data, including absorption maxima (λ_abs_), emission maxima (λ_em_), fluorescence quantum yields (Φ_f_), and fluorescence lifetimes (τ_f_). While comprehensive data for the parent this compound across a wide range of solvents is limited in the literature, the provided data for its derivatives offer valuable insights into its behavior.

Table 1: Photophysical Data of 3-Substituted 4-Hydroxycoumarin Derivatives in Various Solvents [1][2]

| Solvent | Derivative | λ_abs_ (nm) | λ_em_ (nm) | Φ_f_ |

| Ethyl Acetate | 3-cinnamoyl-4-hydroxycoumarin | 369.5 | - | 0.00 |

| Acetonitrile | 3-cinnamoyl-4-hydroxycoumarin | 358.0 | 485 | 0.015 |

| DMSO | 3-cinnamoyl-4-hydroxycoumarin | 353.0 | - | - |

| Ethyl Acetate | 3-(4-acetamido-cinnamoyl)-4-hydroxy-2H-chromen-2-one | 397.0 | 514 | 0.40 |

| Acetonitrile | 3-(4-acetamido-cinnamoyl)-4-hydroxy-2H-chromen-2-one | 388.0 | 527 | 0.05 |

| DMSO | 3-(4-acetamido-cinnamoyl)-4-hydroxy-2H-chromen-2-one | 385.5 | - | - |

| Ethyl Acetate | 3-(4-dimethylamino-cinnamoyl)-4-hydroxy-2H-chromen-2-one | 492.5 | 571 | 0.41 |

| Acetonitrile | 3-(4-dimethylamino-cinnamoyl)-4-hydroxy-2H-chromen-2-one | 500.0 | 590 | 0.16 |

| DMSO | 3-(4-dimethylamino-cinnamoyl)-4-hydroxy-2H-chromen-2-one | 521.0 | 582 | 0.09 |

Table 2: Absorption Maxima of Hydroxycoumarin Derivatives in 95% Ethanol [3]

| Compound | λ_abs_ (nm) |

| This compound | 298 |

| 4-Hydroxycoumarin | 290 |

| 7-Hydroxycoumarin | 324 |

| 3-Acetyl-4-hydroxycoumarin | 288, 312 |

| 8-Acetyl-7-hydroxycoumarin | 350 |

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients of this compound in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a chosen solvent.

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to 200-500 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the absorption spectra of each of the prepared working solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_abs_). To calculate the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex_ and λ_em_) of this compound in various solvents.

Materials:

-

This compound solutions (prepared as for UV-Vis spectroscopy)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission wavelength to the expected emission maximum (can be estimated from the literature or a preliminary scan).

-

Scan a range of excitation wavelengths (e.g., 250-450 nm). The peak of this spectrum is the excitation maximum (λ_ex_).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λ_ex_.

-

Scan a range of emission wavelengths (e.g., λ_ex_ + 20 nm to 700 nm). The peak of this spectrum is the emission maximum (λ_em_).

-

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to identify any background fluorescence or Raman scattering peaks.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f_) of this compound relative to a standard with a known quantum yield.

Materials:

-

This compound solutions of varying concentrations (absorbance < 0.1 at the excitation wavelength)

-

Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.546 or Rhodamine B in ethanol)

-

UV-Visible spectrophotometer

-

Spectrofluorometer

Procedure:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

-

Photochemical Properties and Signaling Pathways

Excited-State Proton Transfer (ESPT)

A key photochemical process for this compound is Excited-State Proton Transfer (ESPT). Upon photoexcitation, the acidity of the hydroxyl group at the 3-position increases significantly, leading to the transfer of a proton to a nearby acceptor, which can be a solvent molecule or another solute. This process results in the formation of different excited-state species, including the neutral form (N), the anionic form (A), and a tautomeric form (T*), each with distinct emission properties.[4][5]

Caption: Excited-State Proton Transfer (ESPT) mechanism of this compound.

Experimental Workflow for Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photochemical processes of this compound.

Caption: Experimental workflow for transient absorption spectroscopy of this compound.

Conclusion

This technical guide provides a foundational understanding of the photophysical and photochemical properties of this compound. The compiled data, detailed experimental protocols, and mechanistic diagrams serve as a valuable resource for researchers and professionals in drug development and materials science. Further investigation into the photophysics of the parent this compound in a broader range of solvents and the elucidation of the precise kinetics of its excited-state processes will undoubtedly pave the way for its expanded application in innovative technologies.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 3-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycoumarin, a significant heterocyclic compound, stands as a cornerstone in various scientific domains, from medicinal chemistry to materials science. Though less renowned than its 4-hydroxy and 7-hydroxy isomers, this compound possesses a unique profile of chemical reactivity and biological activity that has captivated researchers for decades. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to this compound. It aims to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and biological significance.

Discovery and Early Synthesis

The first synthesis of this compound was reported in 1960 by K. N. Trivedi and S. Sethna.[1][2][3] Their pioneering work laid the foundation for future investigations into this class of compounds. The method they developed, a modification of the Perkin reaction, remains a fundamental approach for its synthesis.

Historical Context

The discovery of this compound came at a time of burgeoning interest in coumarin derivatives, largely driven by the discovery of the anticoagulant properties of dicoumarol, a 4-hydroxycoumarin derivative, in the 1940s.[4] This spurred extensive research into the synthesis and biological evaluation of a wide array of coumarin analogues, hoping to uncover new therapeutic agents. While this compound itself does not exhibit the same potent anticoagulant effects, its discovery opened new avenues for research into the structure-activity relationships of hydroxycoumarins.[2]

Physicochemical Properties

This compound is a crystalline solid with distinct physicochemical properties that are crucial for its application in various fields.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₃ | |

| Molecular Weight | 162.14 g/mol | |

| Melting Point | 153-157 °C | |

| CAS Number | 939-19-5 | |

| Appearance | Solid | |

| pKa (Strongest Acidic) | ~9.8 | |

| LogP | ~1.54 | |

| Water Solubility | Sparingly soluble |

Key Experimental Protocols

First Synthesis of this compound (Trivedi and Sethna, 1960)

This protocol is based on the originally reported method, which involves a two-step process starting from salicylaldehyde and N-acetylglycine.[1][2]

Step 1: Synthesis of 3-Acetamidocoumarin

-

An equimolar mixture of salicylaldehyde and N-acetylglycine is prepared.

-

Anhydrous sodium acetate (1 equivalent) and acetic anhydride (2 equivalents) are added to the mixture.

-

The reaction mixture is heated at 180°C for one hour.

-

The resulting product, 3-acetamidocoumarin, is isolated.

Step 2: Hydrolysis to this compound

-

The synthesized 3-acetamidocoumarin is suspended in a minimal amount of alcohol.

-

3N hydrochloric acid is added to the suspension.

-

The mixture is heated under reflux for 3 to 4 hours.

-

Upon cooling the reaction mixture, this compound crystallizes and is isolated by filtration.[1][2]

Reaction Workflow:

Characterization Methods

Early characterization of this compound relied on classical methods such as elemental analysis and melting point determination. Modern techniques provide a more detailed structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of this compound.

Historical and Modern Applications

While initially overshadowed by its 4-hydroxy counterparts in the pharmaceutical industry, this compound has carved its own niche in various scientific and industrial applications.

-

Synthetic Intermediate: It serves as a versatile precursor for the synthesis of more complex heterocyclic compounds, including derivatives with potential pharmacological activities.[2]

-

Fluorescent Probe: Due to its inherent fluorescence, this compound and its derivatives have been developed as fluorescent probes for detecting various analytes and for imaging applications.[5]

-

Material Science: Its photochemical properties have led to its use in the development of photoactive materials.[2]

-

Agrochemicals: Research has explored the potential of this compound derivatives as agrochemicals.[3]

Biological Significance and Signaling Pathways

Metabolism of Coumarin

This compound is a known human metabolite of coumarin.[5] The metabolism of coumarin primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes. The formation of this compound is a minor metabolic pathway compared to the major 7-hydroxylation pathway.

The metabolic conversion of coumarin to this compound is significant as it represents a detoxification pathway. While high doses of coumarin can be hepatotoxic, its metabolites, including this compound, are generally considered less toxic.

Coumarin Metabolism Pathway:

Conclusion

From its initial synthesis in 1960, this compound has evolved from a chemical curiosity to a valuable tool in various scientific disciplines. Its unique structural features and reactivity continue to inspire the development of new synthetic methodologies and applications. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and properties of this compound is essential for harnessing its full potential in the creation of novel therapeutics and advanced materials.

References

- 1. Overview of Recent Advances in this compound Chemistry as a Bioactive Heterocyclic Compound, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of 3-Hydroxycoumarin Derivatives

Introduction

Coumarins, or benzo-2-pyrone derivatives, represent a significant class of naturally occurring and synthetic heterocyclic compounds widely utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Among the various hydroxycoumarins, 3-hydroxycoumarin and its derivatives are of particular interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, cytotoxic, antihyperglycemic, and antiviral properties.[1][3] These compounds serve as crucial precursors and core structures in the synthesis of more complex bioactive molecules and natural products like calanolides and calophyllolides.[1]

Conventional multi-step synthetic routes for these derivatives often involve tedious procedures, intermediate isolation steps, and significant solvent waste. One-pot synthesis, particularly through multi-component reactions (MCRs), offers a streamlined, efficient, and environmentally benign alternative.[4] This approach enhances atom economy and operational simplicity by combining multiple reaction steps into a single procedure, thereby reducing time, energy consumption, and waste generation. These application notes provide an overview of modern one-pot synthetic strategies for this compound derivatives and a detailed protocol for a representative synthesis.

Application Notes

Therapeutic and Industrial Relevance

This compound derivatives are prized scaffolds in drug discovery. Their broad pharmacological profile makes them attractive candidates for developing new therapeutic agents. Notable applications include:

-

Antioxidant Agents: The phenolic hydroxyl group often imparts significant radical scavenging activity.[1]

-

Anti-inflammatory Properties: Certain derivatives have shown potential in modulating inflammatory pathways.[1]

-

Anticancer Activity: The coumarin nucleus is a feature in several compounds investigated for their cytotoxic effects on various cancer cell lines.[3]

-

Antiviral Effects: Specific derivatives, including natural products, have demonstrated activity against viruses such as HIV.[3][4]

-

Fluorescent Probes: The inherent fluorescence of the coumarin core makes these compounds useful as probes and markers in biological systems.[1]

Principles of One-Pot Synthesis

The one-pot synthesis of this compound derivatives typically follows a domino or tandem reaction sequence where intermediates are generated and consumed in the same reaction vessel without isolation. A common and effective strategy is the three-component coupling reaction involving this compound, an aromatic aldehyde, and a C-H activated acid like malononitrile.[1] This approach allows for rapid assembly of complex molecular architectures from simple, readily available starting materials.

Key advantages of this methodology include:

-

High Efficiency: Reduced reaction times and simplified workup procedures.

-

Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

-

Green Chemistry: Often utilizes eco-friendly solvents and catalysts, minimizing hazardous waste.[5]

-

Diversity-Oriented Synthesis: Facilitates the rapid generation of a library of diverse derivatives for structure-activity relationship (SAR) studies.

Synthetic Methodologies Overview

Various catalytic systems have been developed to facilitate the one-pot synthesis of coumarin derivatives, each with distinct advantages in terms of efficiency, cost, and environmental impact. The choice of catalyst and reaction conditions can significantly influence reaction rates and yields.

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Ref. |

| This compound, Aromatic Aldehyde, Malononitrile | Nano-structured ZnO | Dihydropyrano[2,3-c]chromenes | High | [1] |

| 4-Hydroxycoumarin, Phenylglyoxal, 3-Arylaminocyclopent-2-enone | Catalyst-free, Microwave (100 °C, 30 min) | 3-Functionalized 4-hydroxycoumarins | 81-89% | [4][6] |

| Phenol, Benzyl Malonic Acid | Phosphorus Trichloride, Zinc Chloride | 3-Substituted 4-hydroxycoumarins | Good | [7] |

| Salicylaldehyde, Meldrum's Acid | Sodium Azide (NaN₃) in Water | Coumarin-3-carboxylic acids | 73-99% | [8] |

| 3-Acetyl-4-hydroxycoumarin, Benzoyl Hydrazides | Vinegar and Ethanol (1:1), Reflux | Coumarin-hydroxybenzohydrazide hybrids | 62-66% | [5] |

| 4-Hydroxycoumarin, Aromatic Aldehydes | 4-Dimethylaminopyridine (DMAP) in Ethanol | Bis-(4-hydroxycoumarin-3-yl) methane | High | [9] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dihydropyrano[2,3-c]chromene Derivatives

This protocol details a one-pot, three-component synthesis of dihydropyrano[2,3-c]chromene derivatives using a nano-structured ZnO catalyst, as adapted from the literature.[1] This method is noted for its efficiency and adherence to green chemistry principles.

Materials:

-

This compound

-

Substituted Aromatic Aldehyde

-

Malononitrile

-

Nano-structured Zinc Oxide (ZnO)

-

Ethanol (EtOH)

-

Deionized Water

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and nano-structured ZnO (10 mol%) in 15 mL of ethanol.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Filter the crude product using a Buchner funnel and wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Visualizations

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Overview of Recent Advances in this compound Chemistry as a Bioactive Heterocyclic Compound, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpas.com [jmpas.com]

Applications of 3-Hydroxycoumarin in Enzyme Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-hydroxycoumarin and its derivatives in enzyme inhibition assays. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the practical application of this versatile scaffold in targeting key enzymes.

Introduction

This compound, a naturally occurring phenolic compound, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. A key area of interest is their ability to act as enzyme inhibitors, making them attractive candidates for the development of novel therapeutic agents. This document focuses on the application of this compound in the inhibition of three crucial enzymes: tyrosinase, lipoxygenase, and carbonic anhydrase. Furthermore, it explores the utility of hydroxycoumarins as fluorescent probes in enzyme-binding assays.

Enzyme Inhibition by this compound and Its Derivatives

This compound has demonstrated inhibitory activity against several enzymes implicated in various pathological conditions. The following sections provide an overview of its effects on tyrosinase, lipoxygenase, and carbonic anhydrase, including quantitative inhibition data.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against various enzymes is summarized in the tables below. This data provides a comparative overview for selecting appropriate compounds for specific research applications.

Table 1: Inhibition of Tyrosinase by Hydroxycoumarin Derivatives

| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| This compound | Mushroom | L-DOPA | - | Potent Inhibitor | - | [1] |

| 3-Arylcoumarin derivative (12b) | Mushroom | L-DOPA | Competitive | 0.19 | - | [2] |

| Coumarin-resveratrol hybrid (8) | Mushroom | L-DOPA | Non-competitive | 270 | - | [3] |

| 7,8,4'-trihydroxyisoflavone | Mushroom | - | - | 11.21 ± 0.8 | - | [4] |

| 7,3',4'-trihydroxyisoflavone | Mushroom | - | - | 5.23 ± 0.6 | - | [4] |

Table 2: Inhibition of Lipoxygenase by this compound and Derivatives

| Compound | Enzyme Source | Inhibition Type | IC50 (µM) | Reference |

| This compound | Human 15-LOX-1 | - | 9.5 | [1] |

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | - | 96.6% inhibition at 100 µM | [5][6] |

| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Soybean LOX-3 | - | 85.1% inhibition at 100 µM | [6] |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | Soybean LOX-3 | - | 84.8% inhibition at 100 µM | [6] |

Table 3: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives

| Compound | Isoform | Inhibition Constant (Ki) | Reference |

| 6-hydroxy-coumarin (2) | PfaCA | 17.3 µM | [7] |

| 7-hydroxy-coumarin (3) | PfaCA | 20.4 µM | [7] |

| Coumarin derivative (6) | PfaCA | 35.8 µM | [7] |

| Coumarin derivative (8) | PfaCA | 19.5 µM | [7] |

| Coumarin derivative (9) | PfaCA | 23.4 µM | [7] |

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the replication and adaptation of these experiments.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity.[2][8]

Materials:

-

Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound or its derivative (test compound)

-

Phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution (or DMSO for control).

-

Add 20 µL of the mushroom tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the L-DOPA solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).

-

-

Calculation of Inhibition:

-

Calculate the rate of reaction for both the control and the test samples.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

Lipoxygenase Inhibition Assay Protocol

This protocol is based on the spectrophotometric determination of the inhibition of soybean lipoxygenase.[5][9]

Materials:

-

Soybean Lipoxygenase (e.g., from Sigma-Aldrich)

-

Linoleic acid sodium salt

-

This compound or its derivative (test compound)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of soybean lipoxygenase in borate buffer (e.g., 1500 U/mL).

-

Prepare a solution of linoleic acid sodium salt in borate buffer (e.g., 2 mM).

-

-

Assay Procedure:

-

In a cuvette, mix 840 µL of borate buffer and 100 µL of the lipoxygenase solution.

-

Add 10 µL of the test compound solution (or DMSO for control).

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of the linoleic acid solution to the cuvette to start the reaction.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 234 nm for 100 seconds using a spectrophotometer. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.

-

-

Calculation of Inhibition:

-

Calculate the rate of reaction for both the control and the test samples.

-

Determine the percentage of inhibition as described in the tyrosinase assay protocol.

-

The IC50 value can be determined from a dose-response curve.

-

Carbonic Anhydrase Inhibition Assay Protocol

The inhibition of carbonic anhydrase is typically measured using a stopped-flow spectrophotometer to monitor the CO₂ hydration reaction.[7]

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound or its derivative (test compound)

-

HEPES buffer (for pH control)

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare solutions of the carbonic anhydrase isoforms in the appropriate buffer.

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay using Stopped-Flow Spectrophotometry:

-

The assay measures the enzyme-catalyzed hydration of CO₂.

-

The change in pH due to the formation of carbonic acid is monitored by the color change of a pH indicator (phenol red).

-

The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution in the stopped-flow instrument.

-

-

Measurement:

-

The change in absorbance of the pH indicator is recorded over time.

-

-

Data Analysis:

-

The initial rates of the reaction are determined from the absorbance curves.

-

The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme kinetic models.

-

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of enzyme inhibition and experimental workflows can aid in understanding the complex biological processes involved.

Mechanism of Tyrosinase Inhibition

3-Arylcoumarin derivatives have been shown to act as competitive inhibitors of tyrosinase, suggesting they bind to the active site of the enzyme, preventing the substrate (L-DOPA) from binding.[2] Other coumarin derivatives may exhibit non-competitive inhibition.[3]

References

- 1. Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. Inhibitory Effects of Coumarin Derivatives on Tyrosinase [mdpi.com]

- 9. sciforum.net [sciforum.net]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-hydroxycoumarin derivatives as key starting materials. The following sections outline reliable methods for the preparation of dihydropyrano[2,3-c]chromenes, pyrido[2,3-c]coumarins, and chromeno[4,3-e][1][2]oxazines, complete with quantitative data and reaction workflows.

Synthesis of Dihydropyrano[2,3-c]chromene Derivatives via a Three-Component Reaction

This protocol describes a highly efficient, one-pot, three-component synthesis of dihydropyrano[2,3-c]chromene derivatives from this compound, various aromatic aldehydes, and malononitrile, using nano-structured zinc oxide as a catalyst. This method offers high yields and employs environmentally benign conditions.[2]

Experimental Protocol

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and nano-structured ZnO (15 mol%) in water (10 mL) is stirred at 70 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure dihydropyrano[2,3-c]chromene derivative.

Quantitative Data

| Entry | Aromatic Aldehyde (R) | Time (h) | Yield (%) |

| 1 | C₆H₅ | 2.5 | 92 |

| 2 | 4-Cl-C₆H₄ | 2.0 | 95 |

| 3 | 4-NO₂-C₆H₄ | 1.5 | 98 |

| 4 | 4-CH₃-C₆H₄ | 3.0 | 90 |

| 5 | 4-OCH₃-C₆H₄ | 3.5 | 88 |

| 6 | 2-Cl-C₆H₄ | 2.5 | 93 |

Reaction Workflow: Synthesis of Dihydropyrano[2,3-c]chromenes

Caption: One-pot synthesis of dihydropyrano[2,3-c]chromenes.

Synthesis of Pyrido[2,3-c]coumarin Derivatives

This section details the synthesis of pyrido[2,3-c]coumarins through the condensation of 3-hydroxycoumarins with protected β-aminoketones, followed by cyclization.[3][4][5]

Experimental Protocol

Step 1: Condensation In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of this compound (1.0 equiv) and a protected β-aminoketone (1.1 equiv) in toluene is treated with a catalytic amount of camphorsulfonic acid (CSA). The mixture is refluxed for 5 hours. After cooling, the solvent is removed under reduced pressure.

Step 2: Cyclization and Aromatization The crude intermediate from Step 1 is dissolved in acetic acid, and BF₃·OEt₂ (3.0 equiv) is added. The reaction mixture is stirred at 80 °C for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to yield the pyrido[2,3-c]coumarin derivative.

Quantitative Data

| Entry | This compound Substituent | β-Aminoketone (R', R'') | Overall Yield (%) |

| 1 | H | R'=CH₃, R''=C₆H₅ | 65 |

| 2 | 6-OCH₃ | R'=CH₃, R''=C₆H₅ | 68 |

| 3 | 6-Br | R'=CH₃, R''=C₆H₅ | 62 |

| 4 | H | R'=C₂H₅, R''=C₆H₅ | 63 |

| 5 | H | R'=CH₃, R''=4-Cl-C₆H₄ | 60 |

Reaction Pathway: Synthesis of Pyrido[2,3-c]coumarins

Caption: Two-step synthesis of pyrido[2,3-c]coumarins.

Synthesis of Chromeno[4,3-e][1][2]oxazine Derivatives

This protocol outlines a one-pot, chromatography-free synthesis of novel chromeno[4,3-e][1][2]oxazine derivatives at room temperature, catalyzed by reusable TiO₂ nanopowder.[6]

Experimental Protocol

To a stirred solution of this compound (1 mmol) in ethanol (5 mL), formaldehyde (1.2 mmol, 37% aqueous solution) and a primary amine (1 mmol) are added sequentially. To this mixture, TiO₂ nanopowder (10 mol%) is added, and the reaction is stirred at room temperature (25-28 °C). The reaction progress is monitored by TLC. Upon completion, the catalyst is separated by filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with cold ethanol to afford the pure chromeno[4,3-e][1][2]oxazine derivative.

Quantitative Data

| Entry | Amine (R-NH₂) | Time (h) | Yield (%) |

| 1 | Aniline | 3.0 | 92 |

| 2 | 4-Methylaniline | 3.5 | 94 |

| 3 | 4-Methoxyaniline | 4.0 | 90 |

| 4 | 4-Chloroaniline | 4.5 | 88 |

| 5 | Benzylamine | 2.5 | 95 |

| 6 | Cyclohexylamine | 2.0 | 96 |

Experimental Workflow: Synthesis of Chromeno[4,3-e][1][2]oxazines

References

- 1. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Synthesis of Functionalized 3-(α-amidobenzyl)-4-hydroxycoumarin Derivatives by ZnO Nanoparticles Promoted Condensation Reaction Between Aromatic Aldehyde, 4-hydroxycoumarin, and Amides : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

Cell Imaging Applications of 3-Hydroxycoumarin Fluorescent Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycoumarin and its derivatives represent a versatile class of fluorescent probes with broad applications in cell imaging. Their utility stems from their sensitivity to the local microenvironment, which allows for the detection of various cellular parameters and analytes. The core this compound scaffold can be chemically modified to create probes with specificity for different targets, making them invaluable tools in cellular biology and drug discovery. These probes are characterized by their favorable photophysical properties, including high fluorescence quantum yields and good photostability. This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in key areas of cell imaging.

I. Detection of Reactive Oxygen Species (ROS)

This compound derivatives have been successfully employed as fluorescent probes for the detection of reactive oxygen species, particularly the highly reactive hydroxyl radical (•OH). The mechanism of detection often relies on the hydroxylation of a non-fluorescent or weakly fluorescent coumarin derivative to a highly fluorescent this compound product.

Application Note:

Coumarin-based probes offer high selectivity for •OH over other ROS like hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and singlet oxygen (¹O₂).[1][2] For instance, 7-aryloxycoumarins are non-fluorescent but upon reaction with •OH, they are dearylated to produce highly fluorescent 7-hydroxycoumarin.[1] Coumarin-3-carboxylic acid (3-CCA) is another effective probe that, upon hydroxylation by •OH, forms the highly fluorescent 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). This reaction is essentially diffusion-controlled, allowing for real-time measurement of •OH generation.

Experimental Protocol: Detection of Hydroxyl Radicals in Living Cells

This protocol is adapted for the use of a generic this compound-based •OH probe in cultured cells using fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound-based •OH probe (e.g., a derivative of 7-aryloxycoumarin or Coumarin-3-carboxylic acid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Inducer of oxidative stress (e.g., H₂O₂, Fenton reagents)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a stock solution of the this compound probe in DMSO.

-

Dilute the stock solution in pre-warmed PBS or serum-free culture medium to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS to remove any excess probe.

-

Induction of Oxidative Stress (Optional):

-

To induce •OH production, treat the cells with an appropriate stimulus (e.g., 100 µM H₂O₂) for a defined period.

-

A control group of cells should be treated with the vehicle only.

-

-

Fluorescence Imaging:

-

Mount the coverslip or dish onto the fluorescence microscope.

-

Excite the probe at its maximum excitation wavelength (typically in the UV or violet range) and capture the emission at the corresponding maximum wavelength (often in the blue to green range).

-

Acquire images from both control and treated cells. An increase in fluorescence intensity in the treated cells indicates the generation of •OH.

-

Signaling Pathway for Hydroxyl Radical Detection

II. Imaging of Cellular Viscosity

The fluorescence properties of some this compound derivatives are sensitive to the viscosity of their microenvironment. These "molecular rotors" exhibit low fluorescence in low-viscosity environments due to non-radiative decay pathways involving intramolecular rotation. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity.

Application Note:

Coumarin-based viscosity probes can be targeted to specific organelles, such as mitochondria and lysosomes, to report on the local viscosity.[3] This allows for the investigation of cellular processes that are associated with changes in the viscosity of these compartments. The fluorescence quantum yields of these probes can increase dramatically in viscous solvents like glycerol.[3]

Experimental Protocol: Imaging Mitochondrial Viscosity

This protocol outlines the use of a mitochondria-targeted this compound viscosity probe.

Materials:

-

Cultured cells on glass-bottom dishes

-

Mitochondria-targeted this compound viscosity probe

-

Complete cell culture medium

-

Reagents to modulate mitochondrial viscosity (e.g., nigericin, an ionophore that can alter mitochondrial morphology and viscosity)

-

Confocal laser scanning microscope

Procedure:

-

Cell Preparation: Culture cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Probe Incubation:

-

Prepare a stock solution of the viscosity probe in DMSO.

-

Dilute the probe to the desired final concentration (e.g., 1-5 µM) in complete culture medium.

-

Incubate the cells with the probe for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with pre-warmed culture medium to remove unbound probe.

-

Viscosity Modulation (Optional):

-

Treat cells with a reagent known to alter mitochondrial viscosity (e.g., 10 µM nigericin) for a specific duration.

-

Include a vehicle-treated control group.

-

-

Confocal Imaging:

-

Image the cells using a confocal microscope.

-

Use an excitation wavelength appropriate for the probe and collect the emission over its fluorescence spectrum.

-

An increase in fluorescence intensity within the mitochondria of treated cells compared to controls suggests an increase in mitochondrial viscosity.

-

Workflow for Cellular Viscosity Measurement

III. Imaging of Microtubules

This compound derivatives can be conjugated to molecules that bind to specific cellular structures, such as paclitaxel (Taxol), which binds to microtubules. These fluorescent conjugates allow for the visualization of the microtubule network in living cells.

Application Note:

Fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid (7OHCCA), such as 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC), exhibit bright fluorescence and can be linked to paclitaxel.[4][5] These probes, like 6FC-GABA-Taxol, are cell-permeable and can be used to image microtubules by confocal microscopy and to quantify binding to microtubules by flow cytometry.[4][5] To enhance cellular retention of these probes, efflux pump inhibitors like verapamil are often co-administered.

Experimental Protocol: Confocal Microscopy of Microtubules

Materials:

-

HeLa cells or other suitable cell line

-

Glass-bottom imaging dishes

-

This compound-Taxol conjugate (e.g., 6FC-GABA-Taxol)

-

Verapamil (efflux inhibitor)

-

Complete culture medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding: Seed HeLa cells in glass-bottom dishes and allow them to adhere and grow for 24 hours.

-

Probe Treatment:

-

Prepare a solution of the fluorescent taxoid (e.g., 100 nM) and verapamil (e.g., 100 µM) in complete culture medium.

-

Remove the existing medium from the cells and add the probe-containing medium.

-

Incubate the cells for 3 hours at 37°C.

-

-

Imaging:

-

Without washing, directly image the cells using a confocal microscope.

-

Use a 405 nm laser for excitation and collect emission between 425-500 nm.

-

Acquire z-stacks to visualize the three-dimensional microtubule network.

-

Experimental Protocol: Flow Cytometry for Microtubule Binding

Materials:

-

HeLa cells in suspension

-

This compound-Taxol conjugate

-

Verapamil

-

Paclitaxel (for competition assay)

-

Flow cytometer with a violet laser

Procedure:

-

Cell Preparation: Harvest HeLa cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Saturation Binding Assay:

-

Prepare a series of dilutions of the fluorescent taxoid in the presence of a fixed concentration of verapamil.

-